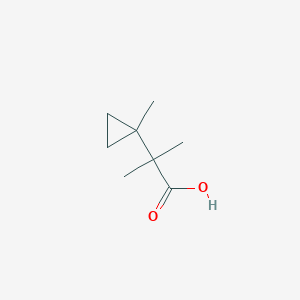
2-Methyl-2-(1-methylcyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is a carboxylic acid derivative with the molecular formula C8H14O2. This compound is characterized by a cyclopropyl group attached to a propanoic acid backbone, making it an interesting subject for chemical research due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid typically involves the alkylation of a cyclopropane derivative followed by carboxylation. One common method includes the reaction of 1-methylcyclopropylmethanol with a strong base such as sodium hydride, followed by the addition of methyl iodide to form the corresponding ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanoic acid: Lacks the cyclopropyl group, making it less reactive.
2-Cyclopropylpropanoic acid: Similar structure but without the methyl group on the cyclopropyl ring.
2-Methyl-2-phenylpropanoic acid: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical properties.
Uniqueness
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is unique due to the presence of both a methyl and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-methyl-2-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2,6(9)10)8(3)4-5-8/h4-5H2,1-3H3,(H,9,10) |
Clé InChI |
OZLYFDCOKHGVDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

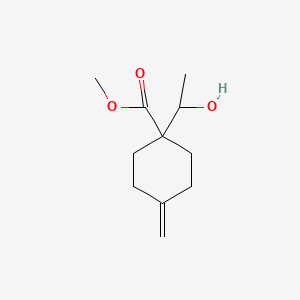
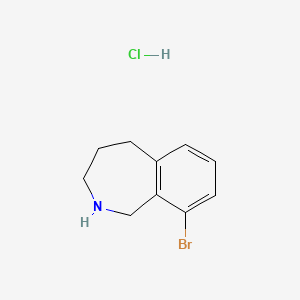
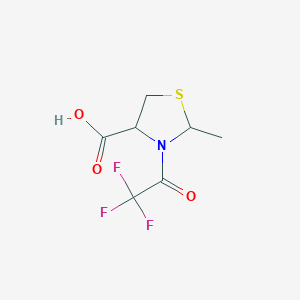
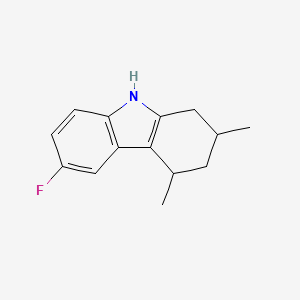
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

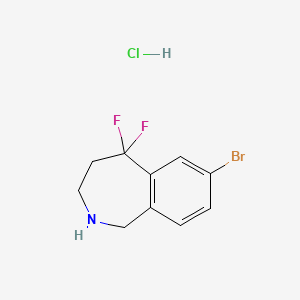
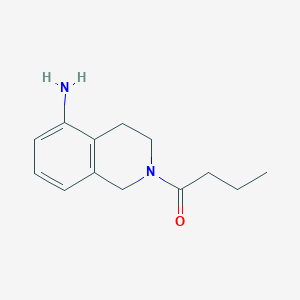
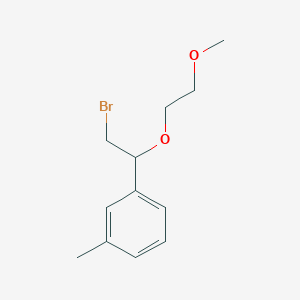

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
